molecular formula C13H21NO3S B497482 N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 321705-96-8

N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B497482
CAS No.: 321705-96-8
M. Wt: 271.38g/mol
InChI Key: FELJXRNNMIKDEV-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is an organic compound characterized by its sulfonamide functional group attached to a benzene ring substituted with four methyl groups and a 2-methoxyethyl group

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its specific combination of a sulfonamide group with a highly substituted benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Biological Activity

N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by a sulfonamide group attached to a tetramethyl-substituted benzene ring. The presence of the methoxyethyl group enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi.

  • Mechanism of Action : Sulfonamides act by inhibiting the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death.

Antiproliferative Effects

This compound has demonstrated antiproliferative effects in various cancer cell lines.

  • Case Study Findings :
    • In vitro studies showed that the compound inhibited the proliferation of HeLa (cervical cancer) and A549 (lung cancer) cell lines with IC50 values indicating significant potency.
    • The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Properties

Sulfonamides have been noted for their anti-inflammatory effects. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

  • Research Insights :
    • In animal models of inflammation, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activities of this compound

Biological ActivityEffectivenessReference
AntimicrobialHigh
AntiproliferativeModerate
Anti-inflammatorySignificant

Properties

IUPAC Name

N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-9-8-10(2)12(4)13(11(9)3)18(15,16)14-6-7-17-5/h8,14H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELJXRNNMIKDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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